Gallium trifluoride serves as a vital precursor for depositing thin films and fabricating nanostructures of gallium oxide (Ga2O3). Ga2O3 is a promising material for various applications, including gas sensors, due to its high sensitivity to different gases. Research explores GaF3's role in various deposition techniques, like atomic layer deposition (ALD) and molecular beam epitaxy (MBE) to achieve desired Ga2O3 film properties for specific sensor functionalities [1].
Here, the strong covalent Ga-F bond in GaF3 allows for controlled release of gallium atoms during deposition, enabling precise film growth. Research is ongoing to optimize GaF3-based deposition processes for Ga2O3 with superior gas sensing performance [1].
[1] Gallium Oxide for Gas Sensor Applications: A Comprehensive Review - PMC - NCBI ()
The trihydrate form of gallium trifluoride (GaF3⋅3H2O) offers a water-insoluble yet readily available source of gallium for research involving oxygen-sensitive materials. This property makes it valuable for applications where oxygen contamination could compromise the desired outcome. For instance, GaF3⋅3H2O can be used as a gallium source in the production of certain high-purity metals that are susceptible to oxidation [2].
[2] Gallium(III) Fluoride Trihydrate | AMERICAN ELEMENTS® ()
Gallium trifluoride is a chemical compound with the formula . It appears as a white solid and has a molecular weight of approximately 126.718 g/mol. The compound is characterized by its high melting point, exceeding 1000 °C, and it sublimes around 950 °C. Gallium trifluoride adopts a crystal structure similar to that of iron(III) fluoride, where gallium atoms are six-coordinate, meaning each gallium atom is surrounded by six fluoride ions. The compound is virtually insoluble in water but can form a trihydrate when dissolved in hydrofluoric acid, which can be dehydrated to yield gallium difluoride hydroxide upon heating
Gallium trifluoride is known to react with mineral acids, producing hydrofluoric acid as a byproduct. The general reaction can be represented as follows:
Additionally, gallium trifluoride can be synthesized through several reactions, including:
Gallium trifluoride can be synthesized using various methods:
Interaction studies involving gallium trifluoride mainly focus on its reactivity with other chemical species rather than biological interactions. It forms complexes with various anions and cations, which can alter its reactivity and stability. For example, it can form adducts with aluminum fluoride under specific conditions, showcasing its potential for complex formation in chemical synthesis .
Gallium trifluoride shares similarities with several other compounds, particularly those of aluminum and indium fluorides. Below is a comparison highlighting its uniqueness:
Compound | Formula | Melting Point (°C) | Unique Characteristics |
---|---|---|---|
Aluminum trifluoride | AlF₃ | 1290 | Forms stable hydrates; widely used in catalysis |
Indium trifluoride | InF₃ | >1000 | Exhibits different coordination chemistry |
Thallium(I) fluoride | TlF | 590 | Lower melting point; less stable than GaF₃ |
Gallium trifluoride is unique due to its high sublimation point and specific coordination geometry, which distinguishes it from other similar metal fluorides .
Gallium trifluoride adopts the iron(III) fluoride-type structure, which represents one of the most fundamental structural motifs among transition metal trifluorides [1] [2]. The compound crystallizes in the rhombohedral crystal system with space group R3̄c (No. 167), establishing a three-dimensional network of interconnected octahedral coordination polyhedra [1] [3] [4].
The crystallographic unit cell is characterized by a bimolecular rhombohedron with lattice parameter a = 5.20 ± 0.01 Å and angle α = 57.5° [2]. This unit cell contains two formula units (Z = 2), with gallium atoms occupying the special crystallographic positions 000 and 1/2, 1/2, 1/2 within the R3̄c space group symmetry [2]. The fluorine atoms are positioned at the general positions x, 1/2-x, 1/4; 1/2-x, 1/4, x; 1/4, x, 1/2-x; x, 1/2+x, 3/4; 1/2+x, 3/4, x; 1/2+x, where the positional parameter x = 0.136 [2].
The FeF₃-type structure is characterized by a three-dimensional framework consisting of octahedral GaF₆ units that share corners through bridging fluoride ions [1] [5]. This structural arrangement creates a network topology similar to that observed in rhenium trioxide (ReO₃), where each gallium center is surrounded by six fluoride anions in a distorted octahedral geometry [3]. The corner-sharing connectivity between adjacent octahedra results in linear Ga-F-Ga linkages throughout the crystal structure [3] [4].
Table 1: Crystallographic Parameters of Gallium Trifluoride
Parameter | Value | Reference |
---|---|---|
Crystal System | Rhombohedral | [2] |
Space Group | R3̄c (No. 167) | [2] |
Unit Cell a (Å) | 5.20 ± 0.01 | [2] |
Unit Cell α (°) | 57.5 | [2] |
Density (g/cm³) | 4.47 | [6] |
Coordination Number (Ga) | 6 | [1] |
Ga-F Bond Length (Å) | 1.95-2.06 | [1] |
Structure Type | FeF₃-type | [1] |
Number of Formula Units (Z) | 2 | [2] |
The structural motif exhibits remarkable isostructural relationships with other transition metal trifluorides, including iron(III) fluoride, vanadium(III) fluoride, and aluminum trifluoride, all of which adopt the same rhombohedral R3̄c space group symmetry [7] [3] [8] [4]. This structural similarity reflects the common preference for octahedral coordination in trivalent fluoride compounds and the geometric constraints imposed by the ionic radii and charge distributions [9].
Pair Distribution Function analysis provides critical insights into the local atomic structure and short-range ordering in gallium trifluoride, revealing deviations from the long-range crystallographic symmetry that are not accessible through conventional diffraction methods [10] [11]. The PDF technique, which measures the probability of finding atom pairs at specific distances, has been instrumental in characterizing local distortions and coordination environment variations in fluoride materials [12] [13].
In gallium fluoride systems, PDF analysis has revealed significant local symmetry variations that differ from the average crystal structure [14] [15]. The radial distribution function shows characteristic peaks corresponding to nearest-neighbor Ga-F distances at approximately 1.95 Å, which represents the primary coordination shell around gallium centers [16]. The second coordination sphere, appearing at distances around 2.73 Å, corresponds to fluorine-fluorine correlations within the octahedral coordination polyhedra [16].
The PDF analysis demonstrates that while the long-range structure maintains the rhombohedral R3̄c symmetry, the local coordination environment exhibits distortions from ideal octahedral geometry [17] [14]. These distortions manifest as variations in Ga-F bond lengths within individual octahedra, with bond distances ranging from 1.95 to 2.06 Å, indicating local structural flexibility despite the rigid framework topology [1] [18].
Temperature-dependent PDF measurements reveal thermal expansion effects and dynamic disorder in the gallium-fluorine coordination network [19]. At elevated temperatures, the PDF profiles show broadening of correlation peaks, indicating increased atomic displacement parameters and enhanced vibrational motion of both gallium and fluorine atoms within their respective coordination environments [19].
The coordination geometry analysis through PDF modeling reveals that gallium centers maintain six-coordinate environments with distorted octahedral symmetry [16] [18]. The local distortions arise from electronic effects, crystal field stabilization, and steric constraints imposed by the corner-sharing network topology [20] [18]. These local variations are crucial for understanding the bonding dynamics and structural flexibility that influence the material's physical and chemical properties [20].
Gallium trifluoride exhibits limited polymorphism compared to other gallium compounds, with the rhombohedral FeF₃-type structure representing the thermodynamically stable phase under ambient conditions [1] [2]. However, the compound displays interesting phase behavior related to its hydrated forms and thermal decomposition pathways [21] [22].
The anhydrous gallium trifluoride exists primarily in the rhombohedral modification, which remains stable across a wide temperature range [1] [23]. The compound exhibits a high melting point exceeding 1000°C under pressure, but sublimes at approximately 950°C under atmospheric pressure without melting [1] [23]. This thermal behavior is characteristic of ionic compounds with strong electrostatic interactions and high lattice energies [6] [23].
The trihydrate form, GaF₃·3H₂O, represents a distinct structural modification with its own crystal chemistry [21] [22]. This hydrated phase crystallizes in the rhombohedral space group R3̄ and exhibits a complex hydrogen-bonding network that stabilizes the hydrated structure [21]. The trihydrate undergoes dehydration at approximately 140°C, transforming to the anhydrous form through a multi-step process involving the progressive loss of water molecules [21] [22].
Phase transition studies have revealed that gallium trifluoride does not undergo pressure-induced polymorphic transformations under moderate pressures, maintaining its rhombohedral structure up to several gigapascals [1]. This structural stability contrasts with the behavior of metallic gallium, which exhibits multiple solid-solid phase transitions under pressure [24] [25] [26].
The thermal decomposition of gallium trifluoride occurs at very high temperatures, leading to the formation of lower oxidation state gallium fluorides and fluorine gas [1] [6]. The decomposition pathway involves the reduction of Ga³⁺ centers and the release of fluorine, similar to the thermal behavior observed in other metal trifluorides [3] [4].
Temperature-dependent structural studies using in situ diffraction methods have shown that the rhombohedral lattice parameters exhibit positive thermal expansion with increasing temperature [1]. The thermal expansion coefficients are anisotropic, reflecting the directional nature of the bonding interactions within the three-dimensional fluoride framework [1].
X-ray diffraction analysis confirms the rhombohedral crystal structure with space group R3̄c, providing definitive structural identification and phase purity assessment [1] [2] [27]. The diffraction pattern exhibits characteristic reflections consistent with the FeF₃-type structure, with systematic absences that confirm the centrosymmetric space group symmetry [2] [27]. Powder diffraction methods have been extensively used for phase identification and quantitative analysis of gallium trifluoride in mixed-phase samples [9] [28].
Nuclear Magnetic Resonance spectroscopy provides detailed information about the local electronic environment and coordination dynamics of both gallium and fluorine nuclei [29] [15] [30]. ⁷¹Gallium NMR spectroscopy reveals broad signals centered around δ ≈ 0 ppm, characteristic of octahedrally coordinated gallium(III) centers [29] [15] [30]. The quadrupolar nature of the ⁷¹Ga nucleus (I = 3/2) results in significant line broadening due to electric field gradient interactions at the gallium sites [15] [30].
The ⁷¹Ga NMR parameters include quadrupolar coupling constants ranging from 8-14 MHz and asymmetry parameters between 0.45-0.70, reflecting the distorted octahedral symmetry and local electric field gradients around gallium centers [31] [15]. Variable temperature NMR studies demonstrate motional averaging effects at elevated temperatures, leading to line narrowing due to rapid exchange processes [15].
¹⁹Fluorine NMR spectroscopy provides complementary information about the fluoride environment and chemical exchange dynamics [32] [33] [34]. The ¹⁹F NMR spectrum typically shows resonances in the range characteristic of metal-bound fluorides, with chemical shifts reflecting the ionic character of the Ga-F bonds [32] [33].
Infrared spectroscopy reveals characteristic vibrational modes associated with the Ga-F stretching and bending vibrations [6] [35] [32]. The IR spectrum exhibits terminal Ga-F stretching vibrations in the region around 600-700 cm⁻¹, consistent with ionic bonding character and octahedral coordination geometry [6] [32]. Raman spectroscopy provides additional vibrational information, particularly for symmetric stretching modes that may be IR-inactive due to selection rules [36].
Table 2: Spectroscopic Characteristics of Gallium Trifluoride
Technique | Characteristic Features | Details | Reference |
---|---|---|---|
X-Ray Diffraction | Rhombohedral structure, space group R3̄c | FeF₃-type structure with octahedral coordination | [1] [2] |
¹⁹F NMR | Chemical shift ranges for fluoride compounds | Typical fluoride environment around Ga³⁺ | [15] [30] |
⁷¹Ga NMR | Quadrupolar coupling, broad signals | Large quadrupolar interaction, δ ≈ 0 ppm | [15] [30] |
Infrared Spectroscopy | Terminal Ga-F stretching vibrations | Characteristic metal-fluoride stretching modes | [6] |
Sublimation Temperature | ~950°C | Sublimes in nitrogen atmosphere without decomposition | [23] |
Melting Point | >1000°C | Melts under pressure above 1000°C | [1] |
Mass spectrometry studies of the vapor phase reveal that gallium trifluoride sublimes as monomeric GaF₃ molecules with planar D₃ₕ symmetry, contrasting with the octahedral coordination observed in the solid state [37]. This gas-phase structure demonstrates the flexibility of gallium coordination and the influence of intermolecular forces on structural preferences [37].
The coordination geometry of gallium in gallium trifluoride is fundamentally octahedral, with each gallium center surrounded by six fluoride ions in a slightly distorted octahedral arrangement [1] [5] [18]. The Ga-F bond lengths range from 1.95 to 2.06 Å, reflecting local distortions from ideal octahedral symmetry that arise from crystal packing effects and electronic factors [1] [18].
The bonding character in gallium trifluoride is predominantly ionic, consistent with the large electronegativity difference between gallium and fluorine [20] [18]. However, computational studies reveal significant covalent contributions to the Ga-F bonding, particularly through σ-orbital overlap and weak π-interactions involving gallium d-orbitals [20] [18]. The bond order analysis indicates partial multiple bond character, with bond orders ranging from 0.8 to 1.2 for individual Ga-F bonds [20].
Crystal field effects play a crucial role in determining the coordination preferences and electronic structure of gallium centers [18] [38]. The octahedral crystal field splits the gallium d-orbitals into t₂g and eG levels, although the d¹⁰ electronic configuration of Ga³⁺ results in fully occupied d-orbitals that do not contribute significantly to crystal field stabilization energy [18] [38].
The bonding dynamics involve rapid fluoride exchange processes on the NMR timescale, as evidenced by motional averaging observed in variable-temperature NMR studies [29] [15]. These exchange mechanisms may involve intramolecular rearrangements within the octahedral coordination sphere or intermolecular fluoride transfer between adjacent gallium centers [29] [15].
Computational analysis using Density Functional Theory reveals that the Ga-F bonds exhibit mixed ionic-covalent character, with Mulliken charges indicating partial charge transfer from gallium to fluorine [18] [39]. The electron density distribution shows σ-bonding interactions along the Ga-F bond axes, with minimal π-character due to the diffuse nature of gallium d-orbitals [20] [18].
Table 3: Structural Comparison of MF₃ Compounds with FeF₃-type Structure
Compound | Crystal System | Space Group | Coordination | Structure Type | Reference |
---|---|---|---|---|---|
GaF₃ | Rhombohedral | R3̄c | Octahedral | FeF₃-type | [1] [2] |
FeF₃ | Rhombohedral | R3̄c | Octahedral | FeF₃-type | [3] [4] |
VF₃ | Rhombohedral | R3̄c | Octahedral | FeF₃-type | [8] |
AlF₃ | Rhombohedral | R3̄c | Octahedral | FeF₃-type | [7] |
The three-dimensional network topology creates rigid structural constraints that limit conformational flexibility while maintaining thermodynamic stability [1] [5]. The corner-sharing connectivity between octahedra results in Ga-F-Ga bridging angles that deviate from linearity, introducing structural strain that influences the vibrational frequencies and thermal expansion behavior [1] [6].
Electron localization function analysis demonstrates that the fluoride ions maintain high ionic character with minimal electron sharing with gallium centers [20]. The electrostatic interactions dominate the cohesive energy, contributing to the high melting point and thermal stability characteristic of gallium trifluoride [1] [6] [23].
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